molecular formula C13H8ClIN2O2S B1291002 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001414-09-0

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291002
CAS No.: 1001414-09-0
M. Wt: 418.64 g/mol
InChI Key: VZXZRNATZJUUQW-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the empirical formula C13H8ClIN2O2S and a molecular weight of 418.64 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with benzenesulfonyl, chlorine, and iodine groups.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves cyclization reactions starting from suitable precursors.

    Introduction of the Benzenesulfonyl Group: This is usually achieved through sulfonylation reactions using benzenesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events crucial for signal transduction pathways .

Comparison with Similar Compounds

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolo[2,3-b]pyridine derivatives:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈ClIN₂O₂S
  • Molecular Weight : 418.64 g/mol
  • CAS Number : 1001414-09-0
  • Purity : ≥97% .

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and iodine) and a benzenesulfonyl group contributes to its pharmacological properties.

Inhibition of FGFRs

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. Specifically, compound 4h from a related series showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
Other---

Antiproliferative Activity

In vitro studies have shown that compound 4h significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells), induces apoptosis, and reduces cell migration and invasion . This suggests a mechanism where FGFR inhibition leads to reduced tumor aggressiveness.

Case Study: Antiproliferative Effects
In one study, treatment with compound 4h resulted in a notable decrease in cell viability and increased apoptotic markers in 4T1 cells. The mechanism involved down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMPs), indicating a shift towards reduced invasiveness .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For instance:

  • Substituents at the 5-position can improve binding affinity to FGFRs.
  • The benzenesulfonyl group appears crucial for maintaining potency against cancer cell lines.

Table 2: Summary of SAR Findings

PositionModificationEffect on Activity
5Chlorine/IodineIncreased potency
BenzenesulfonylEssential for activityCritical for binding

Future Directions

The promising results from the biological evaluations suggest that further optimization of the structure could lead to more potent FGFR inhibitors with potential applications in cancer therapy. Ongoing research is focused on:

  • Enhancing selectivity for specific FGFR isoforms.
  • Investigating additional biological targets beyond FGFRs.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXZRNATZJUUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640128
Record name 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-09-0
Record name 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 12 was prepared in 1 step from 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 2 and benzenesulfonyl chloride 11 as shown in Scheme 5.
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Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (2, 5.00 g, 18.0 mmol) in 80.0 mL of N,N-dimethylformamide, sodium hydride (1.1 g, 60% in mineral oil, 27.0 mmol) was added slowly. A solution of benzenesulfonyl chloride (11, 2.40 mL, 18.8 mmol) in 10.0 mL of N,N-dimethylformamide was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 15 hours, then poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting solid was washed with 5% ethyl acetate in hexane, isolated by filtration, and dried to provide the desired compound (12, 5.9 g). 1H NMR was consistent with the compound structure. 1-Benzenesulfonyl-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine 13
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5 g
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80 mL
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2.4 mL
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10 mL
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ice water
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